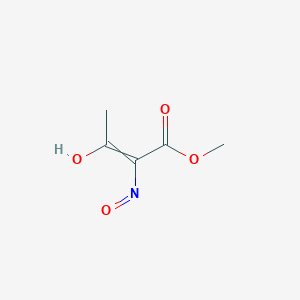

Methyl 2-(hydroxyimino)-3-oxobutanoate

説明

特性

IUPAC Name |

methyl 3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNXCPZHXHOZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unlocking the Structural Dynamics of Methyl 2-(hydroxyimino)-3-oxobutanoate: A Senior Scientist’s Guide to 1H and 13C NMR Elucidation

Methyl 2-(hydroxyimino)-3-oxobutanoate (frequently referred to as methyl 2-oximinoacetoacetate) is a highly versatile α-oximino-β-ketoester. In drug development and complex organic synthesis, it serves as a critical electrophilic intermediate—most notably in the Knorr pyrrole synthesis—and acts as a robust bidentate ligand in coordination chemistry.

For application scientists and researchers, the accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Misassigning the carbon backbone or failing to recognize its isomeric state can lead to catastrophic failures in downstream synthetic pathways. This whitepaper provides an in-depth, causality-driven analysis of the ¹H and ¹³C NMR chemical shifts of methyl 2-(hydroxyimino)-3-oxobutanoate, complete with self-validating experimental protocols.

Molecular Architecture & Stereochemical Dynamics

Before interpreting the NMR spectra, one must understand the stereoelectronic environment of the molecule. Methyl 2-(hydroxyimino)-3-oxobutanoate features a highly conjugated system comprising a ketone carbonyl, an oxime functionality (C=N-OH), and an ester group.

A defining characteristic of α-oximino-β-ketoesters is their E/Z geometric isomerism around the C=N bond. In solution, the Z -isomer (where the oxime hydroxyl group is syn to the ester carbonyl) is predominantly favored. This thermodynamic preference is driven by the formation of a robust intramolecular hydrogen bond between the oxime proton and the ester carbonyl oxygen.

Causality Insight: This intramolecular hydrogen bonding severely deshields the oxime proton by drawing electron density away from the hydrogen nucleus, pushing its ¹H NMR chemical shift significantly downfield into the 9.5–10.5 ppm range.

Synthetic Protocol & NMR Sample Preparation

To ensure high-fidelity NMR data, the compound must be synthesized and purified meticulously, avoiding the degradation of the delicate oxime functionality. The standard and most reliable approach involves the nitrosation of methyl acetoacetate[1].

Step-by-Step Methodology

-

Nitrosation: Dissolve 1.0 equivalent of pure methyl acetoacetate in glacial acetic acid. Cool the reaction vessel to 0–5 °C using an ice-water bath. Strict temperature control is required to prevent the thermal decomposition of the transient nitroso intermediate.

-

Reagent Addition: Slowly add 1.1 equivalents of saturated aqueous sodium nitrite (NaNO₂) dropwise under vigorous stirring. The reaction proceeds via the formation of a nitroso intermediate, which rapidly tautomerizes to the thermodynamically stable oxime[2].

-

Isolation: After 2 hours of stirring at room temperature, partition the biphasic mixture with ethyl acetate and water. Wash the organic layer with brine to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a mixture of ethanol and hexane to yield pure methyl 2-(hydroxyimino)-3-oxobutanoate as a crystalline solid.

-

NMR Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.

Workflow for the nitrosation of methyl acetoacetate to yield the target oxime.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of methyl 2-(hydroxyimino)-3-oxobutanoate in CDCl₃ is remarkably clean, characterized by three distinct proton environments.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Assignment Logic |

| N-OH (Oxime) | 9.50 – 10.50 | Broad Singlet (br s) | 1H | Highly deshielded by the electronegative nitrogen/oxygen atoms and locked in a strong intramolecular hydrogen bond. |

| O-CH₃ (Ester) | 3.85 | Singlet (s) | 3H | Deshielded by the directly attached ester oxygen via strong inductive electron withdrawal. |

| C(=O)-CH₃ (Ketone) | 2.38 | Singlet (s) | 3H | Deshielded by the adjacent ketone carbonyl group, but less so than the methoxy protons. |

Self-Validating Protocol (The D₂O Shake): To definitively prove the assignment of the broad singlet at ~10.0 ppm to the oxime hydroxyl group, perform a D₂O exchange experiment. Add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and reacquire the spectrum. The rapid chemical exchange between the labile N-OH proton and deuterium will cause the peak at 9.50–10.50 ppm to completely disappear, validating the assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a definitive map of the carbon backbone. The primary challenge lies in distinguishing the three sp²-hybridized carbons (the two carbonyls and the oxime carbon).

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Causality & Assignment Logic |

| C2 (Ketone C=O) | 194.5 | The most deshielded carbon. It lacks the resonance electron donation present in the ester, leaving the carbonyl carbon highly electron-deficient. |

| C4 (Ester C=O) | 162.8 | Deshielded, but resonates upfield relative to the ketone. Resonance electron donation from the adjacent methoxy oxygen increases electron density at this carbon nucleus, shielding it. |

| C3 (Oxime C=N) | 150.5 | Characteristic shift for an oxime carbon. The sp² carbon is deshielded by the electronegative nitrogen, but to a lesser extent than a carbonyl oxygen. |

| C5 (Ester O-CH₃) | 52.8 | Typical aliphatic shift for a methoxy group directly attached to an electronegative oxygen atom. |

| C1 (Ketone CH₃) | 25.4 | Aliphatic methyl carbon adjacent to a ketone; slightly deshielded by the carbonyl's anisotropic effect. |

2D NMR Correlational Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, a self-validating analytical system requires 2D Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign the quaternary carbons.

By mapping the long-range proton-carbon couplings (²J_CH and ³J_CH), we can lock in the assignments of the ketone and ester carbonyls without relying solely on empirical shift rules:

-

The ketone methyl protons (δ 2.38) will show a strong ²J_CH correlation to the ketone carbonyl (δ 194.5) and a ³J_CH correlation to the oxime carbon (δ 150.5).

-

The ester methoxy protons (δ 3.85) will show a definitive ³J_CH correlation exclusively to the ester carbonyl (δ 162.8). This isolated correlation unambiguously distinguishes the ester carbonyl from the ketone carbonyl.

Key 2D HMBC NMR correlations used to unambiguously assign the carbon backbone.

Conclusion

The structural elucidation of methyl 2-(hydroxyimino)-3-oxobutanoate relies on understanding the stereoelectronic forces at play—specifically, intramolecular hydrogen bonding and resonance shielding. By combining meticulous synthetic preparation, causality-driven 1D NMR analysis, and self-validating 2D HMBC correlational logic, researchers can confidently verify the integrity of this critical building block before deploying it in complex synthetic architectures.

References

-

Wikipedia Contributors. "Knorr pyrrole synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Elghamry, Ibrahim. "SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS." Organic Preparations and Procedures International. URL:[Link]

-

Università degli Studi di Milano. "FROM BATCH TO CONTINUOUS FLOW SYNTHESIS: NEW PERSPECTIVES FOR ACTIVE PHARMACEUTICAL INGREDIENTS." UNIMI Institutional Repository. URL:[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(hydroxyimino)-3-oxobutanoate

Foreword: From Molecule to Medicine, The Structural Imperative

In the landscape of modern drug discovery and development, understanding a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational design and optimization. Molecules like methyl 2-(hydroxyimino)-3-oxobutanoate, which belong to the oxime and β-keto ester classes, are of significant interest. Oximes are renowned for their diverse pharmacological applications, including acting as antidotes to nerve agents and forming the core of FDA-approved antibiotics.[1] Their derivatives are explored for anti-inflammatory, anti-cancer, and anti-microbial activities.[2] The precise spatial arrangement of atoms—dictated by bond lengths, angles, and intermolecular forces—governs how a molecule interacts with biological targets, its solubility, and its stability.

This guide provides a comprehensive, field-proven walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, a definitive technique for elucidating molecular structure.[3][4] We will proceed from the foundational steps of synthesis and crystallization to the intricacies of data collection, structure solution, and detailed analysis, using methyl 2-(hydroxyimino)-3-oxobutanoate as our subject. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic framework for structural investigation.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the compound and, critically, the cultivation of a single crystal suitable for diffraction. This is often the most challenging phase, demanding patience and meticulous control over experimental conditions.[3][5]

Synthesis Protocol: Nitrosation of Methyl Acetoacetate

The synthesis of methyl 2-(hydroxyimino)-3-oxobutanoate is analogous to the well-established synthesis of its ethyl ester counterpart, achieved through the nitrosation of the active methylene group in the β-keto ester.[6][7]

Methodology:

-

Reaction Setup: To a stirred solution of methyl acetoacetate (1 equivalent) in glacial acetic acid, submerged in an ice bath (0-5 °C), add a solution of sodium nitrite (NaNO₂) (1.3 equivalents) in water dropwise.

-

Causality Check (Temperature Control): The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize the formation of side products. The slow, dropwise addition ensures the reaction rate is controlled.

-

Reaction Monitoring: Continue stirring in the ice bath for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude product, often an oil or a waxy solid, should be purified by column chromatography on silica gel to yield the pure methyl 2-(hydroxyimino)-3-oxobutanoate.[8]

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

A crystal suitable for SC-XRD must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects like cracks or twinning.[3][5]

Experimental Protocol: Slow Evaporation

-

Solvent Screening (The Rationale): The ideal crystallization solvent (or solvent system) is one in which the compound is moderately soluble. If solubility is too high, the compound will not precipitate; if too low, it will crash out as an amorphous powder. Start by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).

-

Preparation: Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of the chosen "good" solvent in a small, clean vial. If a mixed solvent system is used (e.g., ethyl acetate/hexane), dissolve the compound in the better solvent and slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly turbid.

-

Crystal Growth: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature, ideally in a vibration-free environment.

-

Harvesting: Once well-formed, block-like crystals appear, carefully remove a suitable crystal from the mother liquor using a cryo-loop and immediately mount it on the diffractometer for analysis. In many cases, the compound may first separate as an oil, which can then crystallize upon standing.[8]

Part 2: The Single-Crystal X-ray Diffraction Workflow

X-ray crystallography is a powerful technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when it is exposed to an intense X-ray beam.[3][4]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting & Data Collection:

-

The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector.[5]

-

-

Data Processing (Indexing, Integration, and Scaling):

-

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.

-

Integration: The intensity of each diffraction spot is measured from the hundreds of collected images.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and equivalent reflections are merged to produce a single, unique set of reflection data (an hkl file).[5]

-

-

Structure Solution and Refinement:

-

Solution: An initial model of the molecular structure is generated from the processed data. For small molecules, this is typically achieved using "direct methods," a mathematical approach that phases the reflections to generate an initial electron density map.[3]

-

Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R-factor (R1); a value below 5% is considered excellent for small molecules.[9]

-

Part 3: Structural Analysis and Interpretation

While no public crystal structure exists for the exact title compound, we can predict its key features with high confidence based on the published structure of the closely related derivative, (Z)-Methyl 2-methoxyimino-3-oxobutanoate.[8][9] The following table summarizes the type of data obtained from a crystallographic experiment.

Crystallographic Data Summary

| Parameter | Expected Value / Type (based on analogous structures) | Significance |

| Chemical Formula | C₅H₇NO₄ | Defines the atomic composition of the molecule. |

| Formula Weight | 145.11 g/mol | Molar mass of the compound. |

| Crystal System | Orthorhombic / Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., Pna2₁ or P2₁/c | Defines the specific symmetry operations within the unit cell.[9][10] |

| a, b, c (Å) | ~7-14 Å | The dimensions of the unit cell along the x, y, and z axes. |

| α, β, γ (°) | 90, 90, 90 or 90, >90, 90 | The angles between the unit cell axes. |

| Volume (ų) | ~800-900 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature | 100 K | The temperature at which diffraction data was collected. |

| Final R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final structural model. Lower is better.[9] |

| wR2 (all data) | < 0.15 | A weighted R-factor that includes all reflection data, also indicating model quality. |

Molecular Geometry and Intermolecular Interactions

The true power of a crystal structure lies in the detailed analysis of its geometry and the non-covalent interactions that dictate its assembly in the solid state.

-

Molecular Conformation: The structure of the related methoxyimino compound reveals that the N=C—C=O π-system is nearly coplanar, indicating electronic conjugation.[8][9] However, the ester group is significantly twisted out of this plane. We can confidently predict a similar conformation for the title compound. The C=N double bond will almost certainly adopt a Z-configuration, which is sterically favored.

-

Hydrogen Bonding Network: The most significant intermolecular interaction will be hydrogen bonding involving the hydroxyimino group (-NOH). The hydroxyl proton is a strong hydrogen bond donor, while the nitrogen atom is a potential acceptor. This leads to the formation of robust supramolecular synthons, such as chains or dimers, which are critical for crystal packing. The analysis of a similar structure, methyl 2-hydroxyimino-3-phenyl-propionate, shows strong O–H···N and O–H···O hydrogen bonds that link molecules together.[10]

Caption: Predicted primary hydrogen bonding interaction (O-H···N) in the crystal lattice.

Conclusion: The Structural Blueprint for Drug Development

The crystal structure analysis of methyl 2-(hydroxyimino)-3-oxobutanoate provides an unambiguous, high-resolution blueprint of its molecular architecture. This information is invaluable for drug development professionals. It validates the molecular connectivity and stereochemistry, reveals the preferred conformation in the solid state, and, most importantly, maps out the key intermolecular interactions. This structural data serves as a critical input for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. By understanding how these molecules assemble, we gain the insight needed to engineer the next generation of therapeutics.

References

-

Wikipedia. X-ray crystallography. [Link]

-

Holton, J. M., & Classen, S. (2012). The use of workflows in the design and implementation of complex experiments in macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 993–1004. [Link]

-

EMBL-EBI. X-ray crystallography | Biomacromolecular structures. [Link]

-

Costa, F. F., et al. (2011). A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus. 2011 IEEE Third International Conference on Cloud Computing Technology and Science. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Lu, J. Y., et al. (2008). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 64(3), o602. [Link]

-

ResearchGate. (Z)-Methyl 2-methoxyimino-3-oxobutanoate. [Link]

-

Harikrishna, A. S., et al. (2017). oximes esters as potential pharmacological agents – a review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(2), 224-229. [Link]

-

Sharma, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4963. [Link]

-

PubChem. (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester. [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

Vessally, E., et al. (2017). A Review on Synthetic Applications of Oxime Esters. Current Organic Chemistry, 21(3), 249-270. [Link]

-

PrepChem.com. Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. [Link]

-

MatDaCs. Cambridge Structure Database (CSD). [Link]

-

Harale, R. B., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

-

Saeednia, S., et al. (2017). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. Journal of Chemical and Pharmaceutical Research, 9(4), 133-138. [Link]

-

Wang, Y., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2603. [Link]

-

OA Monitor Ireland. CCDC 1526230: Experimental Crystal Structure Determination. [Link]

-

CCDC. Access Structures. [Link]

-

PubChem. Ethyl 2-(hydroxyimino)-3-oxobutanoate. [Link]

Sources

- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. X-ray crystallography | Biomacromolecular structures [ebi.ac.uk]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. (Z)-Methyl 2-methoxyimino-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(hydroxyimino)-3-oxobutanoate in Organic Solvents

Introduction

Methyl 2-(hydroxyimino)-3-oxobutanoate is a versatile organic compound with significant potential in synthetic chemistry and drug development. Its utility in these fields is intrinsically linked to its behavior in various solvent systems, making a thorough understanding of its solubility profile paramount for process optimization, formulation, and purification. This guide provides a comprehensive analysis of the theoretical solubility of methyl 2-(hydroxyimino)-3-oxobutanoate, coupled with a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this compound's physicochemical properties.

Molecular Structure and Physicochemical Properties

Methyl 2-(hydroxyimino)-3-oxobutanoate possesses a molecular structure characterized by several key functional groups: a methyl ester, a ketone, and an oxime (hydroxyimino group). These features dictate its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different organic solvents.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Ketone Group (C=O): The carbonyl in the ketone group is also polar and a hydrogen bond acceptor.

-

Oxime Group (=N-OH): This is a particularly important functional group as it contains both a hydrogen bond donor (the -OH) and a hydrogen bond acceptor (the nitrogen atom). The presence of the oxime group introduces a degree of amphiphilicity to the molecule.

-

Overall Polarity: The combination of these polar functional groups suggests that methyl 2-(hydroxyimino)-3-oxobutanoate is a moderately polar molecule. Its solubility will, therefore, be highest in polar solvents. The predicted pKa for the oxime proton in the ethyl ester analog is around 7.41, indicating it is a weak acid.[1]

Theoretical Solubility Profile

The fundamental principle governing solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Based on the structural analysis of methyl 2-(hydroxyimino)-3-oxobutanoate, we can predict its solubility in different classes of organic solvents.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol

-

Predicted Solubility: High.

-

Rationale: These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohols can form strong hydrogen bonds with the oxime's hydroxyl group (as a donor) and with the oxygen and nitrogen atoms of the ester, ketone, and oxime groups (as acceptors). The ethyl ester analog shows some solubility in methanol.[1]

Polar Aprotic Solvents

-

Examples: Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Predicted Solubility: Moderate to High.

-

Rationale: These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They will readily interact with the ester and ketone functionalities. The oxime's hydrogen can also form a hydrogen bond with the solvent's acceptor sites. The ethyl ester analog is slightly soluble in DMSO.[1]

Nonpolar Solvents

-

Examples: Toluene, Hexane, Cyclohexane

-

Predicted Solubility: Low to Insoluble.

-

Rationale: These solvents lack polarity and the ability to form hydrogen bonds. The intermolecular forces within these solvents are primarily weak van der Waals forces, which are not strong enough to overcome the solute-solute interactions of the more polar methyl 2-(hydroxyimino)-3-oxobutanoate.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderate to High | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Nonpolar | Toluene, Hexane | Low to Insoluble | Van der Waals forces |

Experimental Determination of Solubility

To obtain quantitative data on the solubility of methyl 2-(hydroxyimino)-3-oxobutanoate, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for this purpose.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation:

-

Select a range of organic solvents representing different classes of polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Use HPLC-grade solvents to avoid impurities.[7]

-

Ensure the methyl 2-(hydroxyimino)-3-oxobutanoate is of high purity, as impurities can affect solubility.

-

-

Equilibration:

-

For each solvent, add a known volume (e.g., 5 mL) to a series of glass vials with screw caps.

-

Add an excess amount of solid methyl 2-(hydroxyimino)-3-oxobutanoate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the sealed vials in an orbital shaker or a temperature-controlled water bath. Maintain a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical for accurate quantification.[8]

-

Accurately dilute a known volume of the filtered saturated solution with the respective solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Method A: High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.[9]

-

Prepare a series of standard solutions of known concentrations of methyl 2-(hydroxyimino)-3-oxobutanoate.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[10]

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Method B: UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for methyl 2-(hydroxyimino)-3-oxobutanoate in each solvent.[11]

-

Prepare standard solutions and create a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[12]

-

Measure the absorbance of the diluted sample and calculate its concentration.[13]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Factors Influencing Solubility

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is advisable to perform the solubility determination at several different temperatures (e.g., 25 °C, 37 °C, 50 °C) to understand this relationship.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Ensure that the same crystalline form is used throughout the experiments.

-

Purity of Solute and Solvent: Impurities can alter the solubility of a compound. Using high-purity materials is essential for obtaining accurate and reproducible results.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at various temperatures is highly effective.

Example Data Table

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value |

| Hexane | Nonpolar | 25 | Experimental Value | Experimental Value |

Logical Relationship Diagram

The following diagram illustrates the logical connections between the molecular properties of the solute and solvent and the resulting solubility.

Caption: Factors Governing Solubility.

Safety Precautions

When handling methyl 2-(hydroxyimino)-3-oxobutanoate and organic solvents, appropriate safety measures must be taken.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for methyl 2-(hydroxyimino)-3-oxobutanoate and each solvent before use to be aware of specific hazards.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility profile of methyl 2-(hydroxyimino)-3-oxobutanoate in organic solvents. By combining a theoretical analysis of its molecular structure with a detailed experimental protocol, researchers can generate the critical data needed for successful process development, formulation, and purification. The principles and methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

- Lin, Y.; Wai, C. M. (1999). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(14), 2749-2754.

-

ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method. Retrieved from [Link]

- Al-Hamdani, A. H., & Al-Khafaji, A. H. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122851.

- Sangwal, K. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research, 41(20), 5073-5075.

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Kumar, S., & Singh, S. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, 7(5), 134-139.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Marsac, P. J., Shamblin, S. L., & Taylor, L. S. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences, 101(12), 4581-4592.

-

Pion Inc. (2024). What is a UV-Vis Spectrophotometer? Retrieved from [Link]

- Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11478.

- Lorimer, J. W., & Maczynski, A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Barr, M. J., & Thurecht, K. J. (2016). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.

- Kumar, A., & Singh, A. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 233-238.

-

PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]

-

NIST/TRC. (n.d.). methyl 2-methyl-3-oxobutanoate. Retrieved from [Link]

- Yilmaz, B., & Asci, B. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 97-106.

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Chemsrc. (2025). methyl 2-methyl-3-oxobutanoate | CAS#:17094-21-2. Retrieved from [Link]

- Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology, 60(11), 1457-1470.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). An improved method for predicting logP. Retrieved from [Link]

-

Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

-

R Documentation. (n.d.). Drug Calculated Properties. Retrieved from [Link]

Sources

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]

- 2. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. logP - MolModa Documentation [durrantlab.pitt.edu]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianjpr.com [asianjpr.com]

- 8. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Characterization of Methyl 2-(hydroxyimino)-3-oxobutanoate: A Multi-Technique Approach to Structural Elucidation

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Methyl 2-(hydroxyimino)-3-oxobutanoate is a key chemical intermediate whose structural integrity is paramount for its successful application in synthetic chemistry and drug development. Unambiguous characterization is therefore not merely a procedural step but the foundation of reliable downstream research. This technical guide provides an in-depth, multi-faceted approach to the spectroscopic characterization of this α-oxo-oxime. We move beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of spectral features. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. This guide is designed to equip researchers and drug development professionals with the necessary framework to confirm the identity, purity, and stereochemistry of methyl 2-(hydroxyimino)-3-oxobutanoate with a high degree of confidence.

Introduction: The Imperative for Rigorous Characterization

Methyl 2-(hydroxyimino)-3-oxobutanoate is a versatile molecule featuring a confluence of functional groups: a ketone, an ester, and an oxime. This unique arrangement makes it a valuable precursor in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of the oxime group introduces the possibility of E/Z stereoisomerism, a critical factor that can profoundly influence the reactivity and biological activity of its derivatives.

Given this complexity, a singular analytical technique is insufficient for complete characterization. An integrated spectroscopic approach is essential. This guide details the application of four cornerstone analytical techniques to build a cohesive and definitive structural profile of the target molecule. We will explore how the data from each method corroborates the others, creating a self-validating system for structural elucidation.

Synthesis Overview: From β-Ketoester to α-Oxo-Oxime

To understand the characterization process, it is useful to first understand the molecule's origin. A common and efficient method for synthesizing methyl 2-(hydroxyimino)-3-oxobutanoate is the acid-catalyzed nitrosation of methyl acetoacetate. This reaction proceeds by treating the β-ketoester with a nitrosating agent, such as sodium nitrite, in the presence of an acid like acetic acid.[1][2] The enol or enolate form of methyl acetoacetate attacks the nitrosonium ion (NO⁺) to form the target α-oxo-oxime.

The workflow for this synthesis is outlined below. Understanding this pathway helps anticipate potential impurities, such as unreacted starting material, which spectroscopic analysis must be able to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 2-(hydroxyimino)-3-oxobutanoate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and can help determine the configuration of the C=N double bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. For methyl 2-(hydroxyimino)-3-oxobutanoate, we expect three distinct signals from the methyl groups and one from the oxime hydroxyl group.

Expected Resonances and Interpretation:

-

Oxime Proton (-NOH): This is a highly characteristic signal. As an acidic proton, its chemical shift is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet far downfield, often in the range of 9.0-12.0 ppm. This signal will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum—a definitive test for an exchangeable proton.[3]

-

Ester Methyl Protons (-OCH₃): These protons are shielded by the adjacent oxygen atom and typically appear as a sharp singlet around 3.8-4.1 ppm. Data from the analogous (Z)-methyl 2-methoxyimino-3-oxobutanoate shows this peak at 4.08 ppm, providing a strong reference point.[4][5]

-

Acetyl Methyl Protons (-C(O)CH₃): These protons are adjacent to a carbonyl group, which deshields them. They are expected to appear as a sharp singlet in the range of 2.3-2.5 ppm. The aforementioned methoxyimino analog shows this peak at 2.38 ppm.[4][5]

Data Summary: ¹H NMR

| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| -NH | 9.0 - 12.0 | Broad Singlet | 1H | Acidic proton, subject to exchange. Downfield due to electronegative N and O atoms. |

| -OCH ₃ | 3.8 - 4.1 | Singlet | 3H | Deshielded by the adjacent ester oxygen atom. |

| -C(O)CH ₃ | 2.3 - 2.5 | Singlet | 3H | Deshielded by the adjacent ketone carbonyl group. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. For methyl 2-(hydroxyimino)-3-oxobutanoate, five distinct carbon signals are expected.

Expected Resonances and Interpretation:

-

Ketone Carbonyl (-C =O): This is the most downfield signal, typically appearing in the 190-200 ppm range. Its exact position is influenced by conjugation. In the methoxyimino analog, this signal is at 192.7 ppm.[4][6]

-

Ester Carbonyl (-O C=O): Ester carbonyls are more shielded than ketone carbonyls and are expected in the 160-170 ppm range.[7] The methoxyimino analog shows this peak at 161.5 ppm.[4][6]

-

Imino Carbon (C =NOH): The sp²-hybridized carbon of the oxime group typically resonates between 145-155 ppm. The methoxyimino analog shows this signal at 149.9 ppm.[4][6]

-

Ester Methyl Carbon (-O CH₃): This sp³ carbon is attached to an electronegative oxygen, placing its signal around 50-55 ppm.[8] The methoxyimino analog shows this peak at 52.5 ppm.[4][6]

-

Acetyl Methyl Carbon (-C(O)C H₃): This sp³ carbon is adjacent to a carbonyl group and is expected in the 25-30 ppm range.[9] The methoxyimino analog shows this signal at 25.1 ppm.[4][6]

Data Summary: ¹³C NMR

| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| Ketone C =O | 192 - 198 | sp² carbonyl carbon, highly deshielded. |

| Ester C =O | 161 - 165 | sp² ester carbonyl, shielded relative to the ketone. |

| C =NOH | 148 - 152 | sp² imino carbon, deshielded by electronegative nitrogen and oxygen. |

| -OC H₃ | 52 - 54 | sp³ carbon bonded to electronegative oxygen. |

| -C(O)C H₃ | 25 - 28 | sp³ carbon adjacent to a deshielding carbonyl group. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel. A proton-decoupled experiment is standard.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the FID, apply phase and baseline corrections, and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Absorptions and Interpretation:

-

O-H Stretch (Oxime): A broad absorption band is expected in the 3100-3600 cm⁻¹ region. The broadness is due to hydrogen bonding.[10]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2950-2990 cm⁻¹) are characteristic of the methyl groups.

-

C=O Stretch (Ketone & Ester): This region is critical. Two distinct, strong, and sharp absorption bands are expected. The ketone C=O stretch typically appears around 1680-1700 cm⁻¹. The ester C=O stretch appears at a higher frequency, around 1735-1750 cm⁻¹. The methoxyimino analog shows these bands at 1683 cm⁻¹ and 1744 cm⁻¹, respectively, which is in excellent agreement with expected values.[4][5]

-

C=N Stretch (Oxime): This vibration is of medium intensity and is expected in the 1580-1650 cm⁻¹ range.[4][5]

-

C-O Stretch (Ester): Strong bands corresponding to the C-O single bond stretches of the ester group are expected in the 1000-1300 cm⁻¹ region.[10]

Data Summary: IR Spectroscopy

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H (oxime) | 3100 - 3600 | Broad, Medium-Strong |

| C=O (ester) | 1735 - 1750 | Strong, Sharp |

| C=O (ketone) | 1680 - 1700 | Strong, Sharp |

| C=N (oxime) | 1580 - 1650 | Medium |

| C-O (ester) | 1000 - 1300 | Strong |

Experimental Protocol: IR (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expected Molecular Ion and Fragmentation:

The molecular formula for methyl 2-(hydroxyimino)-3-oxobutanoate is C₅H₇NO₄.

-

Molecular Weight: The monoisotopic mass is 145.0375 Da.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): In Electron Ionization (EI), a molecular ion peak at m/z 145 would be expected. In Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 146 or a sodiated adduct [M+Na]⁺ at m/z 168 would be prominent.

-

Key Fragments: The structure suggests several likely fragmentation pathways that would yield characteristic ions.

Data Summary: Mass Spectrometry

| m/z Value | Possible Ion | Rationale |

|---|---|---|

| 145 | [M]⁺ | Molecular ion |

| 114 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 86 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |

Experimental Protocol: MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the source temperature and gas flows (nebulizing and drying gases) to achieve a stable spray and efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). High-resolution MS (e.g., on a TOF or Orbitrap instrument) is highly recommended to confirm the elemental composition of the parent ion and its fragments.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The α-oxo-oxime moiety contains C=O and C=N chromophores, which will exhibit characteristic electronic transitions.

Expected Absorptions and Interpretation:

-

π → π* Transitions: Conjugated systems like the one present in the molecule will give rise to strong π → π* transitions. For oximes, these typically appear in the 250-300 nm range.[11][12]

-

n → π* Transitions: The non-bonding electrons on the oxygen and nitrogen atoms can be excited into a π* anti-bonding orbital. These transitions are weaker and occur at longer wavelengths, sometimes appearing as a shoulder on the main absorption band.[13]

-

Solvent and pH Effects: The position and intensity of these absorptions can be sensitive to the polarity of the solvent. Furthermore, at basic pH, the oxime proton can be removed to form an oximate anion, which shifts the absorption maximum to a longer wavelength (a bathochromic shift), often into the 330-360 nm range.[11] This pH-dependent shift can be a useful diagnostic tool.

Data Summary: UV-Vis Spectroscopy

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~270-290 | High |

| n → π* | >300 | Low |

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

-

Sample Preparation: Prepare a stock solution of known concentration. From this, prepare a dilute solution in a quartz cuvette so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the reference cuvette with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion: An Integrated and Authoritative Structural Verification

The spectroscopic characterization of methyl 2-(hydroxyimino)-3-oxobutanoate is a clear example of how multiple analytical techniques are leveraged to build an undeniable structural case. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of all key functional groups with high certainty. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, UV-Vis spectroscopy probes the electronic nature of the conjugated system.

When the data from these disparate techniques converge—when the number of protons and carbons in the NMR matches the molecular formula from the mass spectrum, and the functional groups seen in the IR are consistent with the chemical shifts observed in the NMR—a researcher can be confident in the identity and purity of their material. This rigorous, multi-faceted validation is the bedrock of reproducible and reliable science in both academic research and industrial drug development.

References

-

Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. Available at: [Link]

- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. (General principles available through various chemistry resources).

-

ResearchGate. (n.d.). UV–vis absorption spectra of the oxime ester photoinitiators. Retrieved March 25, 2026, from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Lu, J.-Y., et al. (2008). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 64(3), o602. Available at: [Link]

-

Yin, G., et al. (2019). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Angewandte Chemie International Edition, 58(38), 13494-13499. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-butyl 2-hydroxyimino-3-oxobutyrate. Retrieved March 25, 2026, from [Link]

-

ResearchGate. (n.d.). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. Retrieved March 25, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General principles available through various spectroscopy textbooks).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved March 25, 2026, from [Link]

-

Lu, J.-Y., et al. (2008). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. IUCrData, 64(3), o602. Available at: [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved March 25, 2026, from [Link]

-

Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved March 25, 2026, from [Link]

-

Leslie, J. M. (2020, September 30). C-13 NMR example 2 [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved March 25, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 25, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved March 25, 2026, from [Link]

Sources

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. (Z)-Methyl 2-methoxyimino-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. vaia.com [vaia.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for the Knorr Pyrrole Synthesis Utilizing Methyl 2-(hydroxyimino)-3-oxobutanoate

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] The Knorr pyrrole synthesis, a named reaction first reported by Ludwig Knorr in 1884, remains a cornerstone for the construction of substituted pyrroles.[2][3] The classic Knorr synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound that possesses an active methylene group.[4][5] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation to form pyrazines.[6] To overcome this, the α-amino ketone is frequently generated in situ from a more stable precursor, such as an α-oximino ketone, through a reduction step.[3][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of methyl 2-(hydroxyimino)-3-oxobutanoate as a key starting material in the Knorr pyrrole synthesis. We will delve into the preparation of this key precursor, provide a step-by-step protocol for its use in a one-pot synthesis of a substituted pyrrole, and discuss the underlying mechanistic principles.

The Central Role of Methyl 2-(hydroxyimino)-3-oxobutanoate

Methyl 2-(hydroxyimino)-3-oxobutanoate is an ideal precursor for the in situ generation of the required α-amino-β-ketoester. Its synthesis is straightforward, and the subsequent reduction of the oxime to an amine in the presence of a second β-dicarbonyl compound initiates the cascade of reactions leading to the pyrrole ring.

Preparation of Methyl 2-(hydroxyimino)-3-oxobutanoate

The preparation involves the nitrosation of methyl acetoacetate. This reaction is typically carried out at a controlled temperature to ensure high yield and purity.

Protocol 1: Synthesis of Methyl 2-(hydroxyimino)-3-oxobutanoate

-

Materials:

-

Methyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl acetoacetate (1.0 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath to maintain a temperature between 5-10 °C.[3][7]

-

Prepare a saturated aqueous solution of sodium nitrite (1.1 equivalents).

-

Slowly add the sodium nitrite solution dropwise to the cooled and stirred solution of methyl acetoacetate, ensuring the temperature does not exceed 10 °C.[7] The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

-

After the complete addition of sodium nitrite, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[3]

-

The product can then be used directly in the subsequent Knorr synthesis or extracted for purification. For extraction, add a solution of potassium chloride to the reaction mixture, separate the oily phase, and extract the aqueous phase with diethyl ether.[7] The combined organic layers are then washed, dried, and the solvent is evaporated to yield the product.[7]

-

The Knorr Pyrrole Synthesis: A One-Pot Procedure

This protocol details the synthesis of a polysubstituted pyrrole, specifically methyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, using methyl 2-(hydroxyimino)-3-oxobutanoate and acetylacetone. The reaction proceeds via the in situ reduction of the oxime to the corresponding α-amino-β-ketoester, which then condenses with acetylacetone.

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis can be broken down into several key steps:

-

Reduction of the Oxime: Zinc dust in acetic acid acts as the reducing agent, converting the hydroxyimino group of methyl 2-(hydroxyimino)-3-oxobutanoate into a primary amine, thus generating the unstable α-amino-β-ketoester in situ.[4][8]

-

Imine/Enamine Formation: The newly formed α-amino-β-ketoester condenses with one of the carbonyl groups of the β-dicarbonyl compound (acetylacetone in this case) to form an imine, which can tautomerize to a more stable enamine.[4]

-

Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group of the former β-dicarbonyl moiety.

-

Dehydration and Aromatization: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic pyrrole ring.

Caption: Knorr Pyrrole Synthesis Workflow.

Experimental Protocol

Protocol 2: One-Pot Synthesis of Methyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

-

Materials:

-

Methyl 2-(hydroxyimino)-3-oxobutanoate (prepared in Protocol 1)

-

Acetylacetone

-

Zinc dust

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(hydroxyimino)-3-oxobutanoate (1.0 equivalent) and acetylacetone (1.2 equivalents) in glacial acetic acid.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Gradually add zinc dust (2.5 equivalents) to the stirred solution in small portions.[4] The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[4] If the reaction becomes too vigorous, an ice bath can be used for cooling.

-

After the addition of zinc is complete, heat the reaction mixture to reflux for 1 hour to ensure the reaction proceeds to completion.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the hot mixture into a large volume of cold water to precipitate the crude product.[3]

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic salts.

-

Air-dry the crude product.

-

For purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure methyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate.[3]

-

Data Presentation: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst, providing the acidic medium for the reduction and condensation steps.[4][8] |

| Reducing Agent | Zinc Dust | An effective and economical reagent for the reduction of the oxime to the amine in situ.[4] |

| Temperature | Room temp to Reflux | The initial addition of zinc is exothermic; subsequent heating ensures the reaction goes to completion.[3][4] |

| Stoichiometry | β-dicarbonyl in slight excess | A slight excess of the β-dicarbonyl compound ensures the complete consumption of the in situ generated, unstable α-amino ketone. |

| Work-up | Precipitation in water | The pyrrole product is typically a solid that is insoluble in water, allowing for easy isolation from the reaction mixture.[3] |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the target pyrrole can be confirmed through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

-

Melting Point: A sharp melting point of the recrystallized product is indicative of high purity.

-

Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized pyrrole. For example, ¹H NMR spectroscopy should show characteristic peaks for the methyl groups, the acetyl group, and the N-H proton of the pyrrole ring.

Applications in Drug Development

The Knorr pyrrole synthesis is a powerful tool for generating libraries of substituted pyrroles for drug discovery programs.[9] The pyrrole core is a key pharmacophore in a wide range of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[6] The ability to readily vary the substituents on the pyrrole ring by choosing different starting materials makes this synthesis highly valuable for structure-activity relationship (SAR) studies.

Caption: Role of Knorr Synthesis in Drug Discovery.

Conclusion

The use of methyl 2-(hydroxyimino)-3-oxobutanoate in the Knorr pyrrole synthesis offers a reliable and versatile method for the preparation of highly functionalized pyrroles. The one-pot nature of the reaction, coupled with the ready availability of the starting materials, makes it an attractive approach for both academic research and industrial applications in drug development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of pyrrole derivatives for further investigation.

References

-

Knorr pyrrole synthesis - Wikipedia. [Link]

-

What happens when pyrrole is treated with zinc in the presence of an acetic acid? - Quora. [Link]

-

Knorr Pyrrole Synthesis - SynArchive. [Link]

- Hamby, J. M., & Hodges, J. C. (1993). a-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. HETEROCYCLES, 35(2), 843.

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

-

Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. [Link]

-

Lu, J., & Arndt, H. D. (2007). (Z)-Methyl 2-methoxyimino-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4593. [Link]

-

Chen, J., Turos, E., & Riebenspies, J. (1995). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 60(15), 4729–4743. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]

-

Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2006). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 83, 193. [Link]

-

Hu, Y., & De Lemos, E. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 684. [Link]

-

Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter−Paal−Knorr Reaction Sequence - ACS Publications. [Link]

-

Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate - PrepChem.com. [Link]

-

Vladimirova, S. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy, 55(6), 1269-1275. [Link]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. quora.com [quora.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Step-by-Step Nitrosation for Methyl 2-(hydroxyimino)-3-oxobutanoate Production

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of methyl 2-(hydroxyimino)-3-oxobutanoate via the nitrosation of methyl 3-oxobutanoate (methyl acetoacetate). This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes the underlying chemical principles, safety protocols, and detailed analytical characterization to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

Methyl 2-(hydroxyimino)-3-oxobutanoate is a valuable synthetic intermediate. The α-oximino-β-ketoester moiety serves as a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazines and pyridines, which are core structures in many pharmaceuticals.[1] The introduction of the oxime functionality at the α-position of a β-keto ester is most commonly achieved through nitrosation.

The Chemistry of Nitrosation:

The nitrosation of active methylene compounds, such as β-keto esters, is a classic and efficient method for forming C-N bonds. The reaction proceeds by the electrophilic attack of a nitrosating agent on the enol or enolate form of the β-keto ester.[2] In this protocol, the nitrosating agent, nitrous acid (HONO), is generated in situ from the reaction of sodium nitrite (NaNO₂) with a weak acid, typically acetic acid.

The mechanism involves the following key steps:

-

Enolization: The β-keto ester, methyl 3-oxobutanoate, exists in equilibrium with its enol tautomer. The acidic conditions of the reaction facilitate this tautomerization.

-

Formation of the Nitrosating Agent: Sodium nitrite reacts with acetic acid to generate nitrous acid (HONO).

-

Electrophilic Attack: The nitrous acid, or more precisely its protonated form or dinitrogen trioxide (N₂O₃), acts as an electrophile and attacks the electron-rich α-carbon of the enol.

-

Tautomerization: The initially formed nitroso compound rapidly tautomerizes to the more stable oxime, methyl 2-(hydroxyimino)-3-oxobutanoate.

This method is highly effective due to the enhanced acidity of the α-protons in β-keto esters, which facilitates enolization and subsequent reaction.[3]

Materials and Reagents

It is imperative to use reagents of appropriate purity to ensure a successful reaction and high yield of the desired product. All glassware should be thoroughly cleaned and dried before use.[4]

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Methyl 3-oxobutanoate (Methyl acetoacetate) | Reagent Grade, ≥99% | Sigma-Aldrich | Starting material. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Source of the nitroso group. |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Acid catalyst and solvent. |

| Deionized Water | High Purity | In-house | Used as a solvent. |

| Diethyl Ether | ACS Reagent, anhydrous | Sigma-Aldrich | For extraction. |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | For neutralization. |

| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | N/A | For washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, granular | Fisher Scientific | Drying agent. |

| Ice | N/A | In-house | For temperature control. |

Safety Precautions

Hazard Analysis:

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed.[5] It may intensify fire and is very toxic to aquatic life.[6][7] Avoid contact with skin and eyes, and do not breathe dust.[8]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

-

Diethyl Ether: Extremely flammable. Work in a fume hood away from any potential ignition sources.

-

Nitrous Acid (in situ): The reaction generates nitrous acid, which can decompose to form nitrogen oxides (NOx), which are toxic gases. Adequate ventilation is crucial.

Personal Protective Equipment (PPE):

-

Safety goggles are mandatory at all times.

-

A laboratory coat should be worn to protect from splashes.

-

Chemically resistant gloves (e.g., nitrile) are required.

Emergency Procedures:

-

In case of skin contact with acids or sodium nitrite, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

In case of inhalation of vapors, move to fresh air immediately.

-

Have a safety shower and eyewash station readily accessible.[7]

Experimental Protocol

This protocol is adapted from established procedures for the nitrosation of β-keto esters.[9][10]

Step 1: Reaction Setup and Cooling

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 3-oxobutanoate (11.61 g, 0.1 mol).

-

Add glacial acetic acid (12 mL) to the flask and stir to create a homogeneous solution.

-

Prepare an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.

Step 2: Preparation and Addition of Sodium Nitrite Solution

-

In a separate 100 mL beaker, dissolve sodium nitrite (8.28 g, 0.12 mol) in deionized water (20 mL).

-

Transfer this sodium nitrite solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.[10]

Step 3: Reaction and Work-up

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

Step 4: Product Isolation and Purification

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a pale yellow oil or solid.

-

The crude product can be purified by recrystallization.[11][12] A suitable solvent system can be determined through small-scale solubility tests, but a mixture of ethyl acetate and hexanes is often effective.[13][14] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[11]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.[12]

-

Dry the crystals under vacuum to a constant weight.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of methyl 2-(hydroxyimino)-3-oxobutanoate.

Characterization of Methyl 2-(hydroxyimino)-3-oxobutanoate

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature values should be consulted for comparison. A sharp melting point range indicates high purity. |

| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the acetyl protons (~2.4 ppm), and a broad singlet for the oxime hydroxyl proton.[15][16] |